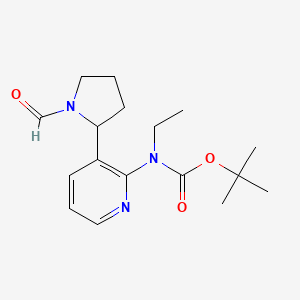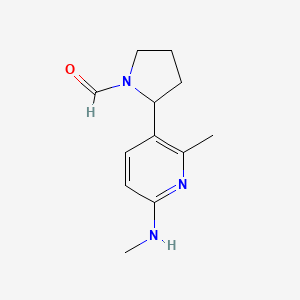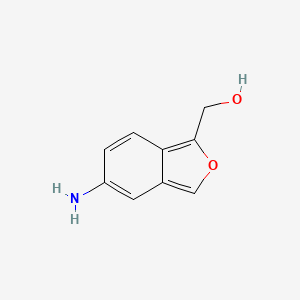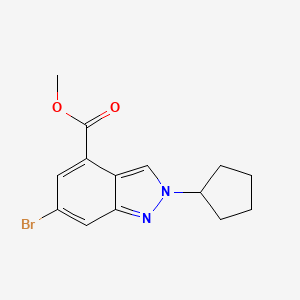![molecular formula C30H58NNaO10P+ B11821762 sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid est un composé organique complexe ayant des applications significatives dans divers domaines scientifiques. Ce composé se caractérise par sa structure moléculaire complexe, qui comprend des groupes amino, hydroxy et phosphoryl, ce qui en fait une molécule polyvalente dans les processus biochimiques et industriels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid implique plusieurs étapes, en commençant par la préparation de la structure principale de l'acide aminé. Le processus comprend généralement:
Dérivation de l'acide aminé: L'étape initiale implique la dérivation de l'acide aminé pour introduire les groupes fonctionnels nécessaires.
Estérification: Les groupes hydroxy sont estérifiés avec l'acide dodécanoïque en conditions acides pour former les esters dodécanoyloxy.
Phosphorylation: Le groupe phosphoryl est introduit par une réaction de phosphorylation utilisant du chlorure de phosphoryle ou des réactifs similaires.
Assemblage final: Le composé final est assemblé par une série de réactions de condensation, assurant la stéréochimie correcte à chaque centre chiral.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer considérablement l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du groupe phosphoryl ou d'autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution: Halogénures d'alkyle, chlorures d'acyle.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés phosphorylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes alkyle ou acyle.
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme réactif en synthèse organique et en catalyse.
Biologie: Joue un rôle dans l'étude des processus cellulaires et des voies de signalisation.
Industrie: Utilisé dans la production de matériaux et de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe phosphoryl peut participer aux réactions de phosphorylation, modifiant l'activité des protéines cibles et influençant diverses voies biochimiques. La structure unique du composé lui permet de moduler efficacement les processus cellulaires.
Applications De Recherche Scientifique
Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in studying cellular processes and signaling pathways.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing various biochemical pathways. The compound’s unique structure allows it to modulate cellular processes effectively.
Comparaison Avec Des Composés Similaires
Composés similaires
- O-{(2R)-2-(Dodecanoyloxy)-3-(tetradecanoyloxy)propoxyphosphoryl}-L-serine
- 1-tetradecanoyl-2-dodecanoyl-glycero-3-phosphoserine
Unicité
Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid se démarque par sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui confèrent une réactivité et une activité biologique uniques. Sa capacité à subir diverses réactions chimiques et ses applications dans divers domaines mettent en évidence sa polyvalence et son importance.
Propriétés
Formule moléculaire |
C30H58NNaO10P+ |
|---|---|
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/t26-,27+;/m1./s1 |
Clé InChI |
QBSSGICBQYAHPS-OUPRKWGVSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino}acetate](/img/structure/B11821685.png)


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)



![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
